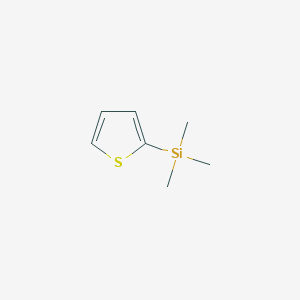

2-Thienyltrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(thiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANGLGSZPSFVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171297 | |

| Record name | Silane, trimethyl-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18245-28-8 | |

| Record name | Silane, trimethyl-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Trimethylsilylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 2-Thienyltrimethylsilane, a versatile organosilane compound. The information presented herein is intended to support research and development activities by providing reliable physical data and detailed experimental context.

Core Physical Properties

This compound, also known as trimethyl(thiophen-2-yl)silane, is a clear, colorless liquid at room temperature.[1] Its key physical characteristics are essential for its application in various chemical syntheses, particularly in the development of novel pharmaceutical compounds and advanced materials.

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 165.5 °C | at standard atmospheric pressure (lit.) |

| Density | 0.945 g/mL | at 25 °C (lit.) |

| Refractive Index | n20/D 1.498 | at 20 °C (lit.) |

Table 1: Key Physical Properties of this compound.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is through a Grignard reaction. This multi-step process involves the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with trimethylchlorosilane.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Trimethylchlorosilane

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Preparation: All glassware (three-necked flask, reflux condenser, dropping funnel) is thoroughly flame-dried under a vacuum and subsequently cooled in a nitrogen atmosphere to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Magnesium turnings (1.2 equivalents) and a single crystal of iodine are placed in the three-necked flask.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and a change in color.

-

-

Reaction with Trimethylchlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. Trimethylchlorosilane (1.1 equivalents) is then added dropwise via a syringe.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Determination of Boiling Point

The boiling point of the purified this compound can be accurately determined using the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The purified this compound is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point of the liquid.

Determination of Density

The density of this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted, and the mass of the pycnometer filled with water is measured.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to 25 °C in the constant temperature bath, the volume is adjusted, and the mass is measured.

-

The density of the this compound is calculated by dividing the mass of the silane by the volume of the pycnometer (determined from the mass and known density of water at 25 °C).

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: Trimethyl(2-thienyl)silane[1][2] IUPAC Name: trimethyl(thiophen-2-yl)silane[2] CAS Number: 18245-28-8[1]

Molecular and Physical Properties

This section summarizes the key physical and chemical properties of 2-Thienyltrimethylsilane.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂SSi | [1] |

| Molecular Weight | 156.32 g/mol | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 168-170 °C | N/A |

| Density | 0.939 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.506 | N/A |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds.

Grignard Reaction Protocol

This protocol details the synthesis of this compound from 2-bromothiophene.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Trimethylchlorosilane

-

Anhydrous diethyl ether

-

Iodine (for activation)

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Standard glassware for work-up and purification

Procedure: [3]

-

Preparation of Glassware: All glassware must be flame-dried under a vacuum and subsequently cooled under an inert atmosphere of nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) into the three-necked flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Cover the magnesium with anhydrous diethyl ether.

-

Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and a change in color.

-

After the initial reaction subsides, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent, 2-thienylmagnesium bromide.

-

-

Reaction with Silane:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Slowly add trimethylchlorosilane (1.1 equivalents) dropwise via a syringe.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Mass Spectrometry

The mass spectrum of trimethyl(2-thienyl)silane is available through the NIST WebBook.[1] The fragmentation pattern is characteristic of a trimethylsilyl group and a thienyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of organosilicon compounds exhibits characteristic bands. For this compound, the following absorptions are expected:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2960-2850 | C-H stretch (aliphatic, Si-CH₃) | Strong |

| ~1410 | Si-CH₂ | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong, sharp |

| ~840 | Si-C stretch | Strong |

| ~700 | C-S stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | dd, J = 4.8, 1.2 Hz | 1H | Thiophene H |

| 7.26 – 7.25 | m | 1H | Thiophene H |

| 7.19 | dd, J = 3.0, 1.2 Hz | 1H | Thiophene H |

| 6.89 | d, J = 19.2 Hz | 1H | Vinyl H |

| 6.19 | d, J = 19.2 Hz | 1H | Vinyl H |

| 0.98 | t, J = 7.8 Hz | 9H | Si-CH₂-CH₃ |

| 0.64 | q, J = 7.8 Hz | 6H | Si-CH₂ -CH₃ |

¹³C NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Assignment |

| 142.33 | Thiophene C |

| 138.60 | Vinyl C |

| 125.79 | Thiophene C |

| 125.58 | Thiophene C |

| 124.85 | Thiophene C |

| 122.32 | Vinyl C |

| 7.37 | Si-C H₂-CH₃ |

| 3.48 | Si-CH₂-C H₃ |

Applications in Drug Development

The thiophene ring is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. The introduction of a trimethylsilyl group can further enhance lipophilicity and metabolic stability.

While specific drugs derived directly from this compound are not prominent in the literature, its utility lies as a versatile building block in the synthesis of more complex, biologically active molecules. The silyl group can act as a directing group in electrophilic aromatic substitution or be converted to other functional groups, enabling diverse synthetic transformations.

Logical Workflow in Drug Discovery

The following diagram illustrates the potential role of silylated heterocycles, such as this compound, in a typical drug discovery workflow.

References

- 1. Silane, trimethyl-2-thienyl- [webbook.nist.gov]

- 2. Trimethyl(thiophen-2-yl)silane; AMTSi021; 2-trimethylsilylthiophene; Trimethyl-2-thienylsilane; Silane,trimethyl-2-thienyl; Trimethyl(2-thienyl)silane; 2-thienyl trimethylsilane; 2-Trimethylsilylthiophene | Chemrio [chemrio.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

A Technical Guide to the Solubility of 2-Thienyltrimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-thienyltrimethylsilane in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. This compound possesses a non-polar trimethylsilyl group and a moderately polar thienyl aromatic ring. This structure suggests that it will be most soluble in non-polar and moderately polar aprotic solvents. Its solubility is expected to be lower in highly polar and protic solvents.

Based on these principles, a qualitative solubility profile has been compiled. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the non-polar trimethylsilyl group. |

| Moderately Polar Aprotic | Diethyl Ether, THF, DCM | High to Moderate | These solvents can interact with both the non-polar and moderately polar parts of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents may not be optimal for the non-polar trimethylsilyl group. |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents is unlikely to be disrupted by the solute. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of chemical compounds.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Small glass vials with caps

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a glass vial.

-

Add 1 mL of the chosen organic solvent.

-

Cap the vial and vortex for 1-2 minutes at a consistent temperature (e.g., 25 °C).

-

Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium solubility of the compound at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand at the constant temperature until the excess solid has settled.

-

Alternatively, centrifuge the vial to expedite the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the analytical range of the HPLC or GC system.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative solubility determination of this compound.

Caption: Workflow for Quantitative Solubility Determination.

An In-depth Technical Guide to the Spectroscopic Data and Characterization of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 2-Thienyltrimethylsilane (also known as 2-(trimethylsilyl)thiophene). The information presented herein is intended to support researchers in the fields of organic synthesis, materials science, and drug development who utilize silylated heterocyclic compounds. This document details available spectroscopic data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts in the characterization of this compound.

Introduction

This compound is a versatile organosilicon compound that incorporates a thiophene ring functionalized with a trimethylsilyl group at the 2-position. The introduction of the trimethylsilyl moiety can enhance the thermal stability and volatility of the thiophene core, making it amenable to a variety of chemical transformations and analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Spectroscopic Data

This section summarizes the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Si(CH₃)₃ | ~0.3 | Singlet | N/A |

| Thiophene H-5 | ~7.5 | Doublet of doublets | J₅₄ ≈ 5.0, J₅₃ ≈ 1.2 |

| Thiophene H-3 | ~7.2 | Doublet of doublets | J₃₄ ≈ 3.5, J₃₅ ≈ 1.2 |

| Thiophene H-4 | ~7.1 | Doublet of doublets | J₄₅ ≈ 5.0, J₄₃ ≈ 3.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is estimated based on known values for similar silylated thiophenes.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| Si(CH₃)₃ | ~ -1.0 |

| Thiophene C-2 | ~145 |

| Thiophene C-5 | ~135 |

| Thiophene C-3 | ~130 |

| Thiophene C-4 | ~128 |

Note: The chemical shifts are approximate and based on general values for silylated aromatic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~2960, ~2890 | C-H stretch (aliphatic, Si-CH₃) | Strong |

| ~1420, ~1380 | C=C stretch (thiophene ring) | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~840 | Si-C stretch | Strong |

| ~700 | C-S stretch | Medium |

Note: These are expected absorption bands based on the characteristic frequencies of thiophene and trimethylsilyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 141 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ (base peak) |

Note: The fragmentation pattern is predicted based on the known behavior of trimethylsilyl compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region.

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~235 | High | Common organic solvents (e.g., Hexane, Ethanol) |

Note: The absorption maximum is based on the characteristic π → π transition of the thiophene ring.*[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction.

Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent.

-

Silylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add trimethylchlorosilane (1.1 eq.) dropwise.

-

Reaction Quench and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Spectroscopic Characterization

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5][6][7]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical GC program would involve an initial oven temperature of 50-70 °C, followed by a ramp to a final temperature of 250-280 °C. A non-polar capillary column (e.g., HP-5MS) is suitable for separation.

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.

Visualization of Characterization Workflow

The following diagrams illustrate the general workflow for the characterization of this compound and a representative mass spectral fragmentation pathway.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Proposed primary mass spectral fragmentation pathway for this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Chemical Shifts of 2-Thienyltrimethylsilane

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-thienyltrimethylsilane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organosilicon and heterocyclic compounds. This document presents key data in a structured format, details relevant experimental protocols, and includes a visualization of the proton signaling pathways.

¹H NMR Spectral Data of this compound

The analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the trimethylsilyl (TMS) group and the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

The following table summarizes the quantitative ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solvent.[1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | 7.49 | Doublet of doublets (dd) | J = 5.0, 1.1 |

| H-3 | 7.22 | Doublet of doublets (dd) | J = 3.4, 1.1 |

| H-4 | 7.02 | Doublet of doublets (dd) | J = 5.0, 3.4 |

| Si(CH₃)₃ | 0.32 | Singlet (s) | - |

Experimental Protocols

The data presented in this guide is typically obtained through standard NMR spectroscopic techniques. Below are representative protocols for the synthesis of a related thienylsilane and the general acquisition of ¹H NMR data.

Synthesis of a Substituted Thienylsilane: 2-Bromo-5-(trimethylsilyl)thiophene[1]

This protocol describes the synthesis of a similar compound, which can be adapted for other thienylsilanes.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Chlorotrimethylsilane (1.1 equivalents) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation.

¹H NMR Data Acquisition[1]

Instrumentation:

-

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified thienylsilane derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Standard pulse sequences are used for ¹H NMR.

-

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

Visualization of Proton Environments

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the thiophene ring protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-thienyltrimethylsilane. This document details the expected chemical shifts, a thorough experimental protocol for acquiring high-quality spectra, and a logical visualization of the carbon environments within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of silylated heterocyclic compounds.

Introduction to the ¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic and organometallic compounds. It provides detailed information about the carbon skeleton of a molecule, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment.

This compound is an organosilicon compound featuring a thiophene ring substituted with a trimethylsilyl (TMS) group at the C2 position. The analysis of its ¹³C NMR spectrum is crucial for confirming its structure and purity. The spectrum is expected to show distinct signals for the carbons of the thiophene ring and the methyl groups of the TMS substituent. The electron-donating and steric effects of the trimethylsilyl group, as well as the inherent electronic properties of the thiophene ring, influence the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 (ipso-carbon) | 140 - 145 | The C2 carbon is directly attached to the silicon atom, which generally causes a downfield shift. This carbon is also part of the aromatic thiophene ring. |

| C3 | 134 - 138 | The C3 carbon is adjacent to the silyl-substituted carbon and is expected to be significantly deshielded. |

| C4 | 127 - 131 | The C4 carbon is further from the TMS group and its chemical shift is expected to be closer to that of the β-carbons in unsubstituted thiophene. |

| C5 | 125 - 129 | The C5 carbon, being the most distant from the TMS group, is expected to have a chemical shift closest to that of the α-carbons in unsubstituted thiophene. |

| -Si(CH₃)₃ | -1 to 2 | The carbons of the trimethylsilyl group are highly shielded and consistently appear in the upfield region of the spectrum, often near 0 ppm. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound, with considerations for its potential air and moisture sensitivity.

3.1. Sample Preparation

-

Analyte: this compound (approx. 20-50 mg).

-

Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL), filtered through a short plug of activated neutral alumina to remove acidic impurities and residual water.

-

Standard: Tetramethylsilane (TMS) is often present in the deuterated solvent as an internal standard (0 ppm).

-

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), accurately weigh the this compound into a clean, dry vial.

-

Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube.

-

If necessary, seal the NMR tube with a secure cap and wrap with parafilm to prevent solvent evaporation and atmospheric contamination. For highly sensitive samples, a flame-sealed NMR tube may be prepared under vacuum.

-

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or a similar pulse program on Bruker instruments).

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quaternary C2 carbon to fully relax.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak (CDCl₃) to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Visualization of Spectral Relationships

The following diagrams illustrate the logical relationships in the ¹³C NMR analysis of this compound.

Caption: Molecular structure and predicted ¹³C NMR chemical shift regions for this compound.

Caption: A generalized workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectral analysis of this compound provides unambiguous evidence for its chemical structure. By understanding the expected chemical shifts and employing a rigorous experimental protocol, researchers can confidently characterize this and related organosilicon compounds. The combination of predictive analysis, detailed methodology, and clear visualization presented in this guide serves as a robust resource for professionals in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the 29Si NMR Characterization of 2-Thienyltrimethylsilane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for characterizing 2-thienyltrimethylsilane and structurally related compounds using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific 29Si NMR data for this compound in the public domain, this document leverages data from its close structural analog, 5-trimethylsilylfuran, to illustrate the core concepts and expected spectroscopic parameters.

Introduction to 29Si NMR Spectroscopy of Aryltrimethylsilanes

29Si NMR spectroscopy is a powerful analytical technique for the structural elucidation of organosilicon compounds. The 29Si nucleus has a spin of 1/2, which results in sharp NMR signals. However, its low natural abundance (4.7%) and negative magnetogyric ratio necessitate the use of sensitivity-enhancement techniques for efficient signal acquisition.

For aryltrimethylsilanes, the 29Si chemical shift is sensitive to the electronic environment of the silicon atom, which is influenced by the nature of the aromatic ring and its substituents. This sensitivity makes 29Si NMR an invaluable tool for probing the structure and bonding in these molecules.

Expected 29Si NMR Data for this compound (Based on Analogs)

The following tables summarize the expected 29Si NMR chemical shifts and coupling constants for this compound, based on data reported for analogous 5-trimethylsilylfuran derivatives and general knowledge of organosilane NMR.

Table 1: Expected 29Si NMR Chemical Shift

| Compound | Expected δ(29Si) (ppm) |

| This compound | -5 to -10 |

Note: The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Expected 29Si Coupling Constants

| Coupling | Expected Value (Hz) | Notes |

| 1J(29Si, 13Cipso) | 50 - 60 | One-bond coupling to the thiophene carbon directly attached to silicon. |

| 1J(29Si, 13Cmethyl) | 50 - 60 | One-bond coupling to the methyl carbons. |

| 2J(29Si, 1Hmethyl) | 6 - 7 | Two-bond coupling to the methyl protons.[1] |

| nJ(29Si, 1Hthiophene) | < 3 | Long-range couplings to the thiophene protons are expected to be small. |

Experimental Protocol for 29Si NMR Acquisition

This section details a typical experimental protocol for acquiring a high-quality 29Si NMR spectrum of an aryltrimethylsilane like this compound.

3.1. Sample Preparation

-

Sample Concentration: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, C6D6) at a concentration of 30-50% (v/v or w/v).[2]

-

Solvent Selection: Chloroform-d (CDCl3) is a common choice for organosilanes.

-

Relaxation Agent (Optional): To reduce the long relaxation times of the 29Si nucleus and decrease the experimental time, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be added to the sample (final concentration ~10-20 mM).

-

NMR Tube: Use a standard 5 mm NMR tube.

3.2. Spectrometer Setup and Parameters

The following parameters are recommended for a modern NMR spectrometer (e.g., Bruker 400 MHz or similar):

| Parameter | Recommended Value | Purpose |

| Nucleus | 29Si | |

| Reference | Tetramethylsilane (TMS) | Set to 0 ppm. |

| Pulse Program | zgig (inverse-gated decoupling) or a polarization transfer sequence (e.g., INEPT, DEPT) | zgig is used for quantitative measurements, while INEPT/DEPT enhances sensitivity. |

| Decoupling | 1H decoupling | To collapse multiplets from coupling to protons and improve signal-to-noise. |

| Acquisition Time (AQ) | 1 - 2 s | |

| Relaxation Delay (D1) | 10 - 30 s (for zgig without relaxation agent) 2 - 5 s (with relaxation agent or for INEPT/DEPT) | To allow for full relaxation of the 29Si nucleus. |

| Number of Scans (NS) | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 300 ppm | To cover the expected chemical shift range for organosilanes. |

3.3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency domain.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical flows in the 29Si NMR characterization process.

Caption: Workflow for sample preparation.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Thienyltrimethylsilane. The information contained herein is intended to support researchers and scientists in identifying and characterizing this compound in various analytical applications.

Core Data Presentation

The mass spectral data for this compound, obtained under electron ionization, is summarized in the table below. The data includes the mass-to-charge ratio (m/z) of the detected fragment ions and their relative intensity.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 12.8 | [C3H7]+ |

| 45 | 16.5 | [C2H5S]+ |

| 58 | 5.8 | [C2H2S]+ |

| 73 | 100.0 | [(CH3)3Si]+ |

| 83 | 6.2 | [C4H3S]+ |

| 111 | 9.1 | [M - C2H3S]+ |

| 141 | 68.6 | [M - CH3]+ |

| 156 | 38.0 | [M]+• (Molecular Ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 156. The subsequent fragmentation follows distinct pathways, primarily driven by the stability of the resulting ions.

A significant fragmentation route involves the loss of a methyl radical (•CH3) from the trimethylsilyl group to form the highly abundant ion at m/z 141. This is a characteristic fragmentation for trimethylsilyl compounds. The base peak in the spectrum is observed at m/z 73, corresponding to the trimethylsilyl cation ([(CH3)3Si]+), which is formed by the cleavage of the Si-thienyl bond. Other notable fragments arise from the thiophene ring itself.

The logical relationship of the key fragmentation steps is depicted in the following diagram:

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This protocol is a representative methodology based on common practices for the analysis of volatile organosilicon compounds.[1][2][3][4][5]

1. Sample Preparation:

-

Dissolve the this compound sample in a volatile, inert organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

The experimental workflow is summarized in the following diagram:

References

FT-IR Spectrum Analysis of 2-Thienyltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Thienyltrimethylsilane. Due to the limited availability of direct experimental spectra in public literature, this document consolidates data from analogous organosilicon compounds and 2-substituted thiophenes to present a predictive yet thorough spectral analysis. This guide includes a detailed experimental protocol for acquiring FT-IR data for similar analytes and visual diagrams to elucidate the key vibrational modes.

Predicted Infrared Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its two primary functional moieties: the 2-thienyl group and the trimethylsilyl group. The electronic interaction between the aromatic thiophene ring and the silicon atom may lead to minor shifts in the predicted absorption frequencies. The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment & Analysis |

| ~3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H stretching vibrations of the thiophene ring are expected in this region.[1][2] |

| ~2960 | Medium | C-H Asymmetric Stretch | Asymmetric stretching of the C-H bonds within the methyl groups of the trimethylsilyl moiety.[3] |

| ~2900 | Weak | C-H Symmetric Stretch | Symmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl moiety. |

| ~1514 - 1532 | Medium | C=C Ring Stretch | Aromatic carbon-carbon double bond stretching vibrations within the thiophene ring.[2] |

| ~1430 - 1454 | Medium | C=C Ring Stretch | Additional skeletal stretching vibrations of the thiophene ring.[2] |

| ~1347 - 1367 | Medium | C=C Ring Stretch | Further characteristic stretching vibrations of the thiophene ring.[2] |

| ~1250 - 1260 | Strong, Sharp | Si-CH₃ Symmetric Bend | A highly characteristic and strong absorption for the trimethylsilyl group, often referred to as the "umbrella" deformation.[4] |

| ~1000 - 1300 | Medium | C-H In-plane Bend | In-plane bending vibrations of the C-H bonds on the thiophene ring.[2] |

| ~865 - 750 | Strong | Si-C Stretch / CH₃ Rock | Another very strong and characteristic band for the -Si(CH₃)₃ group, often attributed to a combination of Si-C stretching and methyl group rocking.[4] |

| ~750 - 1000 | Medium-Strong | C-H Out-of-plane Bend | Out-of-plane bending vibrations of the C-H bonds of the thiophene ring. The exact position can be indicative of the substitution pattern.[2] |

| ~839 - 608 | Weak-Medium | C-S Stretch | Stretching vibration of the carbon-sulfur bond within the thiophene ring.[1] |

Experimental Protocol: FT-IR Analysis of Liquid Organosilanes

This section outlines a general methodology for obtaining a high-quality FT-IR spectrum of liquid organosilane compounds, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum 100, Nicolet 6700).

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Materials:

-

This compound (or other liquid organosilane analyte).

-

Solvent for cleaning (e.g., isopropanol, ethanol).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed.

-

Background Spectrum:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., ethanol) and allowing it to fully evaporate.

-

Initiate the background scan using the instrument's software. Typical settings are a spectral range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement is complete, raise the pressure clamp (if used).

-

Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Perform a "monitor scan" to ensure the crystal is clean before analyzing the next sample.

-

Visualization of Key Vibrational Modes

The following diagrams illustrate the primary functional groups of this compound and the logical workflow for its FT-IR spectral analysis.

References

Unveiling the Spectroscopic Signature: UV-Vis Absorption Properties of 2-Thienyltrimethylsilane

For Immediate Release

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Thienyltrimethylsilane, a compound of interest for researchers and professionals in the fields of materials science and drug development. Due to the limited availability of specific quantitative absorption data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining these properties and outlines the synthesis of the compound.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following protocol details the methodology for obtaining the UV-Vis absorption spectrum of this compound. This procedure is based on standard laboratory practices for organosilicon compounds.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the anticipated UV absorption region of the analyte and in which this compound is readily soluble. Common choices for similar aromatic compounds include alkanes (like cyclohexane) or alcohols (like ethanol).

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M). This is crucial for verifying adherence to the Beer-Lambert Law and for accurate determination of molar absorptivity.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference (blank).

-

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum.

-

Repeat the measurement for all the prepared working solutions, starting from the most dilute and proceeding to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the absorbance value at λmax for each concentration, plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εbc), the slope of this plot will be the molar absorptivity (ε), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration.

-

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthesis of this compound via lithiation of thiophene followed by silylation.

Data Presentation

2-Thienyltrimethylsilane safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this organosilane compound. This document summarizes key safety data, outlines experimental protocols for hazard assessment, and provides a logical workflow for evaluating the safety of organosilanes.

Chemical and Physical Properties

This compound is a flammable liquid and is classified as a category 3 flammable liquid. It is also known to cause serious eye irritation.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C7H12SSi | [1] |

| Physical State | Liquid | [1] |

| Molecular Weight | 156.32 g/mol | |

| Boiling Point | 168-170 °C | |

| Flash Point | 45 °C (113 °F) | |

| Density | 0.926 g/mL at 25 °C |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms: [1]

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation Mark (Irritant)

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize risks when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |

General Hygiene Practices

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Keep the container tightly closed.[1]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, eliminate all ignition sources.[1] Use non-sparking tools.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

First Aid

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. |

Experimental Protocols for Safety Assessment

In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity assays should be performed to evaluate the potential for DNA damage.[2]

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[2] The compound is tested with and without metabolic activation (e.g., S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.[2]

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells). Cells are exposed to the test substance, and the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is quantified.

-

In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural chromosomal aberrations in cultured mammalian cells.

In Vitro Cytotoxicity Assessment

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells. A decrease in dye uptake correlates with a reduction in cell viability.

-

MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

In Vivo Acute Toxicity Studies (if required)

If in vitro data indicates potential toxicity, or if regulatory requirements mandate it, in vivo studies may be necessary. These should be conducted in accordance with OECD guidelines to minimize animal use.

-

Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure with a small number of animals per step to determine the acute oral toxicity of a substance.

-

Acute Dermal Toxicity (OECD 402): This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

-

Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause eye irritation or corrosion.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety and hazard assessment of an organosilane compound like this compound. This tiered approach prioritizes in vitro methods to reduce and refine animal testing.

Potential Toxicity Mechanisms of Organosilanes

While a specific signaling pathway for this compound toxicity has not been elucidated, the general toxicity of some organosilanes can be attributed to several mechanisms. One primary mechanism is hydrolysis, where the organosilane reacts with water to form silanols and the corresponding alcohol or acid. These hydrolysis products may be responsible for the observed toxicity.

Some organosilicon compounds have shown potential for clastogenic (chromosome-damaging) activity in in vitro assays.[2] This suggests a potential for interaction with genetic material, although in vivo studies on some of these compounds did not confirm this genotoxic potential.[1] The following diagram illustrates a generalized potential mechanism for organosilane-induced cytotoxicity.

Conclusion

This compound is a flammable liquid that can cause serious eye irritation. Safe handling practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure and associated risks. A thorough safety assessment, following a tiered approach that prioritizes in vitro methods, is recommended to fully characterize the toxicological profile of this and other organosilane compounds. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) and relevant literature before working with this chemical.

References

In-Depth Technical Guide: Chemical Stability and Storage of 2-Thienyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Thienyltrimethylsilane. The information presented is crucial for ensuring the integrity and reliability of this reagent in research and development applications. Due to the limited availability of specific stability data for this compound, this guide incorporates data from its close structural analog, Phenyltrimethylsilane, to provide a representative understanding of the stability profile of aryltrimethylsilanes.

Chemical Stability Profile

This compound, as an organosilane, is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation, photolysis, and thermal decomposition. The silicon-carbon bond and the trimethylsilyl group's reactivity are key determinants of its stability.

Hydrolytic Stability

The presence of moisture is a critical factor in the stability of this compound. The Si-C bond can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.

Degradation Pathway: In the presence of water, this compound can hydrolyze to form 2-thienylsilanol and trimethylsilanol. These silanols are often unstable and can undergo self-condensation to form siloxanes.

Table 1: Representative Hydrolytic Stability of Phenyltrimethylsilane (Aryltrimethylsilane Analog)

| pH Condition | Temperature (°C) | Half-life (t½) | Extent of Degradation (after 24h) |

| 5 (Acidic) | 25 | 14.4 days | ~5% |

| 7 (Neutral) | 25 | 1.6 days | ~40% |

| 9 (Alkaline) | 25 | < 25 minutes | >95% |

Note: This data is for Phenyltrimethylsilane and serves as a proxy to illustrate the expected pH-dependent hydrolytic instability of this compound.

Thermal Stability

Organosilicon compounds generally exhibit good thermal stability. However, at elevated temperatures, thermal decomposition can occur, leading to the cleavage of the silicon-carbon and silicon-methyl bonds.

Degradation Pathway: High temperatures can induce homolytic cleavage of the Si-C(thienyl) and Si-C(methyl) bonds, generating radical species that can lead to a variety of degradation products. The pyrolysis of phenylhydrosilanes shows a trend of increasing activation energy with more phenyl groups attached to the silicon, suggesting that the substitution on the silicon atom plays a significant role in thermal stability.[1]

Table 2: Representative Thermal Stability Data for Arylsilanes

| Compound Class | Decomposition Onset (°C) | Key Degradation Products |

| Phenylhydrosilanes | 342 - 425 | Hydrogen, lower phenylhydrosilanes |

| Phenyltrimethylsilane | > 400 | Methane, redistribution products |

Photostability

Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions. The thiophene ring in this compound may absorb UV light, potentially leading to photolytic degradation.

Degradation Pathway: Upon absorption of light, the molecule can be excited to a higher energy state, which may lead to bond cleavage and the formation of radical intermediates.

Table 3: General Photostability Testing Conditions (ICH Q1B)

| Condition | Light Source | Intensity | Duration |

| Overall Illumination | Option 1: Xenon lamp | ≥ 1.2 million lux hours | Variable |

| Near UV | Option 1: Xenon lamp | ≥ 200 watt hours/square meter | Variable |

| Option 2: Cool white fluorescent and near UV lamp |

Note: Specific photostability data for this compound is not available. Testing should be performed according to ICH guidelines to determine its photosensitivity.

Oxidative Stability

While generally stable to air, organosilanes can be susceptible to oxidation, particularly in the presence of oxidizing agents or catalysts.

Degradation Pathway: Oxidizing agents can attack the silicon center or the thiophene ring, leading to the formation of silanols, siloxanes, and oxidized thiophene derivatives.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on its chemical properties and information from safety data sheets:

-

Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.

-

Container: Keep container tightly closed. Use containers made of appropriate materials that will not react with the compound.

-

Light: Store in a dark place or use amber-colored containers to protect from light.

-

Ventilation: Store in a well-ventilated area.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established guidelines for forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways and to demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 70°C in a calibrated oven for 48 hours. Separately, heat a solution of the compound in an inert solvent at 60°C for 24 hours.

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Perform mass balance calculations to account for the parent compound and all degradation products.

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan, e.g., 235 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent compound from all degradation products.

-

Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the compound.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature) on the results.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

The Trimethylsilyl Group: A Versatile Handle for the Functionalization of Thiophene Rings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsilyl (TMS) group is a powerful and versatile functional group in the organic chemist's toolbox, particularly in the strategic modification of heterocyclic systems like thiophene. Its unique electronic properties and predictable reactivity allow it to serve as both a protecting group and a highly effective director for regioselective functionalization. This technical guide provides a comprehensive overview of the reactivity of the trimethylsilyl group on a thiophene ring, covering key transformations such as electrophilic substitution, metalation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to leverage TMS-substituted thiophenes in complex synthetic pathways, particularly in the fields of materials science and drug development.

Introduction: The Role of the Trimethylsilyl Group

Thiophene and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and organic electronic materials. Consequently, methods for their precise functionalization are of paramount importance. The introduction of a trimethylsilyl group onto the thiophene ring offers several strategic advantages:

-

Regiocontrol: The TMS group can be installed at specific positions (typically the electron-rich α-positions, C2 and C5) with high selectivity, often via lithiation-silylation protocols.

-

Directing Group: It acts as a powerful placeholder, allowing for subsequent reactions at other positions on the ring. More importantly, it is an outstanding leaving group in electrophilic aromatic substitution reactions, enabling clean and regioselective introduction of various functionalities at the silylated carbon.

-

Protecting Group: It can mask a reactive site, preventing unwanted side reactions, and can be cleanly removed when desired.

-

Solubility Enhancement: The lipophilic nature of the TMS group can improve the solubility of thiophene derivatives in organic solvents.

This guide will explore the primary modes of reactivity of TMS-thiophenes, providing a framework for their strategic use in synthesis.

Synthesis of Trimethylsilylthiophenes

The most common method for the synthesis of TMS-thiophenes is the direct lithiation of the thiophene ring followed by quenching with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl). The protons at the α-positions (C2 and C5) of thiophene are significantly more acidic than those at the β-positions, allowing for highly regioselective metalation.[1]

Experimental Protocol: Synthesis of 2,5-Bis(trimethylsilyl)thiophene[1]

-